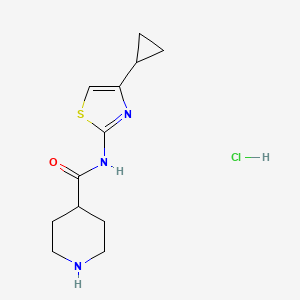
N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3OS and its molecular weight is 287.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H17N3OS
- Molecular Weight : 253.35 g/mol
- CAS Number : 49657842
The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that thiazole derivatives can act as covalent inhibitors, selectively targeting proteins involved in critical cellular processes. Specifically, studies have shown that compounds with thiazole moieties can induce ferroptosis, a form of regulated cell death associated with the inhibition of glutathione peroxidase 4 (GPX4) . This mechanism is crucial for maintaining cellular homeostasis and has implications in cancer therapy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. The compound demonstrated significant antibacterial and antifungal activities against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce ferroptosis may contribute to its anticancer properties, making it a potential therapeutic agent for various malignancies .
Case Studies and Research Findings
- Ferroptosis Induction : A study highlighted the role of thiazole-containing compounds in inducing ferroptosis in cancer cells through covalent interactions with GPX4. This mechanism was validated by western blot analysis and cellular thermal shift assays, confirming the compound's potential as a targeted therapeutic agent .
- Antimicrobial Efficacy : Another research effort focused on synthesizing piperidine derivatives and assessing their antimicrobial activity. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption and distribution characteristics, which are essential for its development as a drug candidate .
Properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS.ClH/c16-11(9-3-5-13-6-4-9)15-12-14-10(7-17-12)8-1-2-8;/h7-9,13H,1-6H2,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZWNDNVOZRNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















